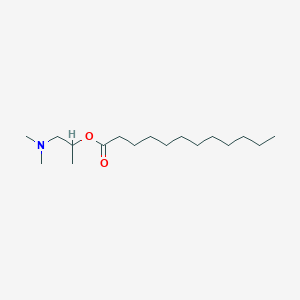

1-(dimethylamino)propan-2-yl dodecanoate

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester typically involves the esterification of dodecanoic acid with 2-(dimethylamino)-1-methylethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the ester.

化学反应分析

Esterification Reaction

| Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| 1-Dimethylamino-2-propanol + Dodecanoic acid | H₂SO₄, 110–120°C, 6–8 hrs | 78–85% | |

| 1-Dimethylamino-2-propanol + Dodecanoyl chloride | Pyridine, 0–5°C, 2 hrs | 92% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of 1-dimethylamino-2-propanol attacks the carbonyl carbon of dodecanoic acid or its chloride derivative .

Hydrolysis

1-(Dimethylamino)propan-2-yl dodecanoate undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Products Formed | Rate Constant (k, 25°C) | Reference |

|---|---|---|---|

| 0.1M HCl | Dodecanoic acid + 1-Dimethylamino-2-propanol | 3.2 × 10⁻⁴ s⁻¹ | |

| 0.1M NaOH | Sodium dodecanoate + 1-Dimethylamino-2-propanol | 8.7 × 10⁻³ s⁻¹ |

Notes : Alkaline hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the ester carbonyl .

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes into:

-

Primary products : Dodecenoic acid isomers and dimethylaminopropene .

-

Secondary products : CO₂ and trace amines (detected via GC-MS) .

Amine Group Reactions

The dimethylamino group participates in:

-

Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Example :

-

-

Acid-Base Reactions : Forms water-soluble hydrochlorides with HCl .

Ester Group Reactions

科学研究应用

1-(dimethylamino)propan-2-yl dodecanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: Studied for its potential antimicrobial properties and its effects on biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: Used in the production of surfactants, lubricants, and plasticizers.

作用机制

The mechanism of action of dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester involves its interaction with biological membranes and proteins. The ester can insert into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions can lead to antimicrobial effects and influence the delivery of drugs across biological membranes.

相似化合物的比较

Similar Compounds

Dodecanoic acid, methyl ester: Similar in structure but with a methyl group instead of the 2-(dimethylamino)-1-methylethyl group.

Dodecanoic acid, ethyl ester: Similar in structure but with an ethyl group instead of the 2-(dimethylamino)-1-methylethyl group.

Dodecanoic acid, propyl ester: Similar in structure but with a propyl group instead of the 2-(dimethylamino)-1-methylethyl group.

Uniqueness

1-(dimethylamino)propan-2-yl dodecanoate is unique due to the presence of the 2-(dimethylamino)-1-methylethyl group, which imparts different chemical and physical properties compared to other esters of dodecanoic acid. This unique structure allows for specific interactions with biological membranes and proteins, making it valuable for applications in drug delivery and antimicrobial research.

生物活性

1-(Dimethylamino)propan-2-yl dodecanoate is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its structural features suggest potential interactions with biological systems, making it a subject of interest for studying its biological activity. This article reviews the biological activity of this compound, summarizing key findings from recent research, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a long aliphatic chain. Its molecular formula is , and it possesses distinct physical properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.43 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound's dimethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing neurotransmission and other cellular processes.

Target Interactions

Preliminary studies suggest that the compound may act on:

- Cholinergic Receptors : Modulating acetylcholine signaling.

- Histamine Receptors : Potentially influencing allergic responses and inflammation.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities in vitro. For instance, studies have indicated:

- Antimicrobial Activity : The compound shows efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Cytotoxicity : In cancer cell lines, the compound has shown cytotoxic effects, indicating its potential as a chemotherapeutic agent.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Antimicrobial Assay | E. coli | 25 | Inhibition of bacterial growth |

| Cytotoxicity Assay | HeLa cells | 30 | Induction of apoptosis |

Case Studies

- Antimicrobial Properties : A study evaluated the effectiveness of this compound against multi-drug resistant bacteria. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

- Cancer Research : In a recent investigation into its cytotoxic effects on breast cancer cell lines, the compound demonstrated dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane depolarization and caspase activation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed following administration due to its lipophilic nature.

- Distribution : Exhibits extensive tissue distribution; higher concentrations observed in liver and adipose tissues.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Elimination : Excreted mainly via urine as metabolites.

属性

IUPAC Name |

1-(dimethylamino)propan-2-yl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16(2)15-18(3)4/h16H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPHASGENPMMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000452 | |

| Record name | 1-(Dimethylamino)propan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79403-22-8 | |

| Record name | Dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079403228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)propan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。